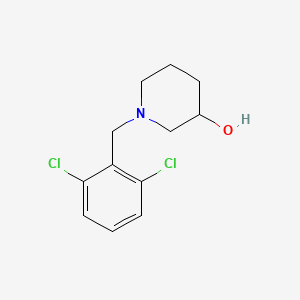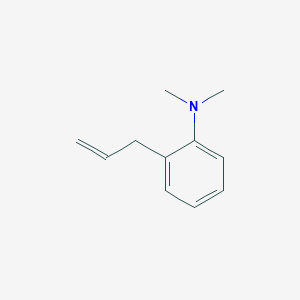
2-allyl-N,N-dimethylaniline
Overview
Description
2-Allyl-N,N-dimethylaniline is a chemical compound with the molecular formula C11H15N . It is a derivative of aniline and is structurally similar to N,N-dimethylaniline .
Synthesis Analysis
The synthesis of this compound can be achieved through the N-alkylation of anilines. This process involves the use of metal complex and heterogeneous catalysts based on palladium, platinum, rhodium, nickel, iron, copper, gold supported on various materials, as well as zeolites, metal oxides (titanium, iron, copper, and aluminum) . Another method involves the anodic oxidation of N,N-dimethylaniline in methanol under basic conditions .Molecular Structure Analysis
The molecular structure of this compound is similar to that of N,N-dimethylaniline, which features a dimethylamino group attached to a phenyl group . The exact structure would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
N,N-dialkylanilines, like this compound, can undergo nucleophilic substitution in the α-position to nitrogen . For example, the anodic oxidation of N,N-dimethylaniline in methanol under basic conditions yields two products, α-methoxy-N-N-dimethylaniline and α-α ′-dimethoxy-N-N-dimethylaniline .Scientific Research Applications
Photoreactions in Methanol
2-allyl-N,N-dimethylaniline has been studied for its behavior under photoreaction conditions in methanol. Bader and Hansen (1979) investigated the irradiation of this compound, revealing various photo-products and suggesting the formation of azo compounds and cyclopropyl derivatives under specific conditions (Bader & Hansen, 1979).
Catalyst in Cross-Coupling Reactions
Lundgren, Sappong-Kumankumah, and Stradiotto (2010) reported the synthesis of 2-(di-tert-butylphosphino)-N,N-dimethylaniline and its application in Buchwald-Hartwig amination. This demonstrates its role as a versatile catalyst in the cross-coupling of aryl chlorides and amines (Lundgren, Sappong-Kumankumah, & Stradiotto, 2010).
Synthesis of N-Alkenylarylamines
Abdrakhmanov, Sharafutdinov, Maksyutova, and Kutlugildina (2018) explored an alternative synthesis of N-alkenylarylamines, using this compound. This highlights its application in the synthesis of aromatic amines (Abdrakhmanov et al., 2018).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling 2-allyl-N,N-dimethylaniline requires caution. It is advisable not to breathe vapors or spray mist, avoid contact with eyes, skin, or clothing, and not to ingest the compound . It is also recommended to use it only in areas with appropriate exhaust ventilation and to keep it away from open flames, hot surfaces, and sources of ignition .
Future Directions
The electrochemical oxidation of amines, including 2-allyl-N,N-dimethylaniline, is an essential alternative to conventional chemical transformations. This process provides critical routes for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals . Future research could focus on developing more efficient methods for the catalytic synthesis of N-mono- and N,N-dialkylanilines .
properties
IUPAC Name |
N,N-dimethyl-2-prop-2-enylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-4-7-10-8-5-6-9-11(10)12(2)3/h4-6,8-9H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVODJHPDRXHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



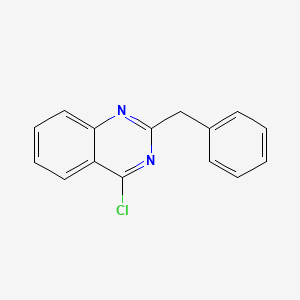
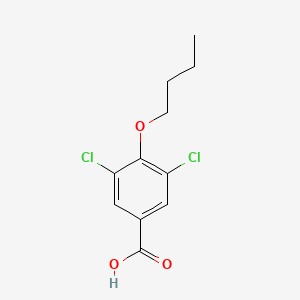
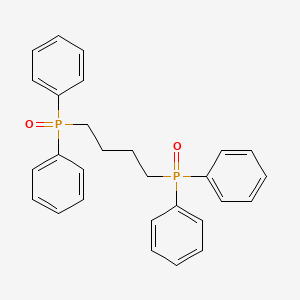
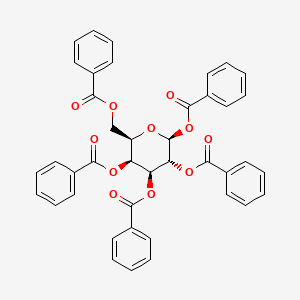
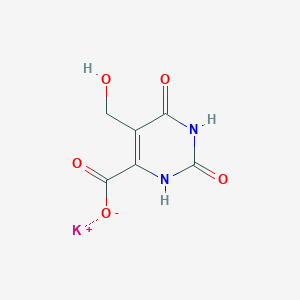
![[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266004.png)
![[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266010.png)
![[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266011.png)
![[1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B3266022.png)


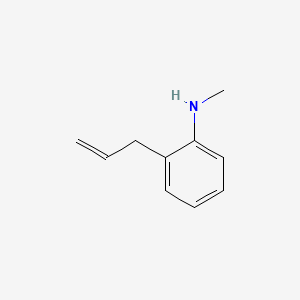
![1-[2-(2-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B3266068.png)
